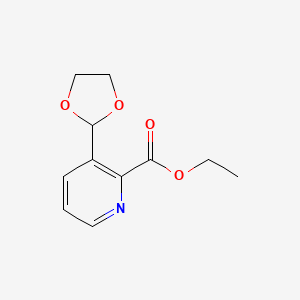

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-14-10(13)9-8(4-3-5-12-9)11-15-6-7-16-11/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKPKPVJFPFACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization and Esterification

This approach typically involves constructing the pyridine ring through cyclization of suitable precursors, followed by esterification to introduce the ethyl ester group. A common route is the condensation of 2-aminopyridine derivatives with aldehydes or ketones bearing the 1,3-dioxolane ring, followed by cyclization under acidic or basic conditions.

- Preparation of 2-Aminopyridine Derivatives: Starting with commercially available 2-aminopyridine or its derivatives.

- Formation of the Dioxolane Ring: Using 1,3-dioxolane-2-one or related cyclic carbonates as reagents to introduce the 1,3-dioxolane moiety onto the pyridine ring.

- Cyclization: Under reflux with suitable catalysts (acidic or basic), the intermediate undergoes intramolecular cyclization to form the pyridine core with the dioxolane substituent.

- Esterification: The carboxylic acid or acid derivatives are esterified with ethanol or ethylating agents to yield the ethyl ester.

A relevant synthesis involves reacting 4-(hydroxymethyl)-1,3-dioxolan-2-one with pyridine derivatives in the presence of pyridine as a base, followed by acylation with acetic anhydride to produce the target compound with high yield (~93%).

Multi-Step Synthesis Using Protected Intermediates

This strategy involves preparing protected intermediates, such as acetal or acetal-like derivatives, which are then deprotected or further functionalized to yield the target compound.

- Preparation of Protected Dioxolane Intermediates: Using reagents like 4-(hydroxymethyl)-1,3-dioxolan-2-one.

- Functionalization of the Pyridine Ring: Through nucleophilic substitution or acylation with appropriate acyl chlorides or anhydrides.

- Coupling and Cyclization: Employing coupling agents or heating under reflux to facilitate ring closure and formation of the pyridine core with the dioxolane group attached.

- Final Esterification: Using ethanol and acid catalysts to convert carboxylic acids into ethyl esters.

A documented synthesis involves reacting 4-(hydroxymethyl)-1,3-dioxolan-2-one with pyridine derivatives and acetic anhydride, yielding the desired ester with a 93% yield after purification.

Catalytic Hydrogenation and Functional Group Transformations

Hydrogenation methods are employed to reduce nitro or related groups on pyridine derivatives, followed by functionalization steps to introduce the dioxolane ring.

- Starting Material: Ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate.

- Hydrogenation: Using palladium on carbon as a catalyst under hydrogen atmosphere to reduce nitro groups to amino groups.

- Subsequent Functionalization: Amino groups undergo acylation or cyclization with cyclic carbonates or aldehydes to form the dioxolane ring.

- Ester Formation: Final esterification yields the ethyl ester.

This method yields the target compound with high efficiency (~71%), involving hydrogenation at 20°C under 2 bar pressure, followed by purification.

Summary of Preparation Methods

Research Findings and Notes

- The synthesis involving cyclic carbonate intermediates offers high yields and operational simplicity, making it suitable for scale-up.

- The hydrogenation route is effective for functional group transformations, especially when starting from nitro-substituted pyridine derivatives.

- Protective group strategies, such as using acetal derivatives, facilitate selective functionalization of the pyridine ring.

- Purification techniques such as silica gel chromatography and recrystallization are essential for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced products.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

- Oxidation : Can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : Reduction reactions can yield alcohols or amines.

- Substitution : Nucleophilic substitution reactions can replace the ester group with amines or thiols.

Medicinal Chemistry

This compound is investigated for its pharmacological properties:

- Enzyme Inhibition : Acts as a probe for studying enzyme activity and biological pathways.

- Potential Therapeutics : Research indicates possible anti-inflammatory and antimicrobial activities, making it a candidate for drug development .

Material Science

In material science, this compound is utilized in developing novel materials with specific properties:

- Polymers and Coatings : The compound can be used to synthesize specialty chemicals that enhance material performance.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Carboxylates

Ethyl 3-Fluoropyridine-2-carboxylate

- Structure : Fluorine substituent at the pyridine 3-position.

- Properties : Fluorination typically enhances metabolic stability and lipophilicity, making this compound valuable in drug design.

- Applications : Used as a building block in medicinal chemistry for kinase inhibitors or fluorinated bioactive molecules .

Ethyl 4-Chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate

- Structure : Contains a formyl group and a partially saturated dihydropyridine ring.

- Properties : The formyl group enables further functionalization (e.g., condensation reactions), while the dihydro ring reduces aromaticity, altering reactivity.

- Applications : Intermediate in synthesizing heterocyclic compounds for agrochemicals or pharmaceuticals .

Pyrrolo-Pyridine Carboxylates

Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate (9a)

- Structure : Fused pyrrole-pyridine system with an ester group.

- Properties : The planar aromatic system facilitates π-π stacking interactions, relevant in DNA intercalation or enzyme inhibition.

- Synthesis : Prepared via cyclization reactions, yielding 60% efficiency .

Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)

- Structure : Chlorine substituent on the pyrrolo-pyridine core.

- Properties : Chlorination increases electrophilicity, enhancing reactivity in cross-coupling reactions.

- Applications: Potential precursor for antitumor agents, as chloro-substituted heterocycles often exhibit cytotoxic activity .

Ethyl 3-[(Dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Functionalized Pyridine Derivatives

Ethyl 3-(Phenylmethanesulfonamido)pyridine-2-carboxylate

- Structure : Sulfonamido group at the pyridine 3-position.

- Synthesis: Prepared via sulfonylation of ethyl 3-aminopyridine-2-carboxylate .

Ethyl 3-(4-Methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate

Structural and Functional Comparison Table

Biological Activity

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a dioxolane moiety. The synthesis typically involves the reaction of pyridine derivatives with suitable dioxolane precursors under acidic or basic conditions. This compound is part of a broader class of 1,3-dioxolanes that are recognized for their utility in organic synthesis and biological applications.

Antimicrobial Properties

Research has indicated that compounds containing the 1,3-dioxolane structure exhibit notable antimicrobial activity . A study demonstrated that various 1,3-dioxolane derivatives showed effective antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL . this compound's structural characteristics may contribute to its interaction with bacterial cell membranes or vital metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has been tested for antifungal activity . It has shown significant efficacy against Candida albicans, indicating its potential as an antifungal agent . The mechanism may involve disruption of fungal cell wall synthesis or inhibition of key enzymatic processes.

Antiviral Potential

The antiviral properties of dioxolane derivatives have also been explored. Compounds similar to this compound have demonstrated inhibition against viral proteases, such as those from SARS-CoV, highlighting their potential in treating viral infections . The presence of the dioxolane ring is crucial for binding interactions with viral proteins, enhancing the compound's potency.

Study 1: Antimicrobial Screening

A comprehensive screening of various dioxolane derivatives revealed that this compound exhibited a strong antibacterial effect against multiple pathogens. The study reported:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. faecalis | 1250 |

| This compound | C. albicans | <100 |

This data underscores the compound's potential as a therapeutic agent against resistant bacterial strains and fungal infections .

Study 2: Antiviral Activity

In another investigation focusing on antiviral activity, researchers synthesized a series of dioxolane-based compounds and tested their efficacy against viral proteases. The findings indicated that:

| Compound | Target Virus | IC50 (µM) |

|---|---|---|

| Compound X | SARS-CoV PLpro | 0.15 |

| This compound | HCoV-NL63 | 0.58 |

These results suggest that this compound can effectively inhibit viral replication mechanisms and could be further developed as an antiviral drug candidate .

Q & A

Q. What are the typical synthetic routes for Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate, and what analytical methods are employed for its characterization?

Methodological Answer: The synthesis often involves functionalization of pyridine-2-carboxylate precursors. For example, chlorination of ethyl 3-methylpyridine-2-carboxylate using chlorine gas in monochlorobenzene (MCB) generates intermediates like ethyl 3-(dichloromethyl)pyridine-2-carboxylate, which can undergo further substitution with 1,3-dioxolane derivatives . Key characterization techniques include:

- X-ray crystallography for absolute configuration determination (e.g., using SHELXL for refinement and ORTEP-3 for visualization) .

- NMR spectroscopy to confirm regiochemistry and purity.

- Mass spectrometry (exact mass: 398.1226 g/mol for related analogs) .

| Synthetic Step | Reagents/Conditions | Key Byproducts |

|---|---|---|

| Chlorination | Cl₂, MCB, catalyst | HCl (scrubbed as 28-30% aq.) |

| Dioxolane substitution | 1,3-dioxolane derivative, NaOH | NaCl (isolated by filtration) |

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo/Kα radiation.

- Structure solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : SHELXL-97 refines atomic coordinates, anisotropic displacement parameters (ADPs), and hydrogen-bonding networks. Typical refinement statistics:

-

R factor : < 0.06 (e.g., 0.055 in related structures) .

-

Data-to-parameter ratio : > 13:1 to ensure reliability .

Crystallographic Parameter Value Space group P 1 (for dimeric structures) Hydrogen bonds N–H⋯O (intra- and intermolecular) Twinning Checked via PLATON

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for derivatives of Ethyl pyridine-2-carboxylates?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

Q. What methodologies optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

- Solvent selection : Replace MCB with less toxic alternatives (e.g., DMF) to reduce HCl gas evolution .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity.

- In situ monitoring : Use FT-IR to track reaction progress and terminate before side reactions dominate.

| Optimization Parameter | Impact |

|---|---|

| Temperature | Lower temps reduce decomposition |

| Stoichiometry | Excess dioxolane drives reaction |

Q. What computational approaches refine crystal structures, and how do they compare with experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and predicts spectroscopic properties. Compare computed vs. experimental bond lengths (e.g., C–C: 1.39 Å vs. 1.41 Å) .

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., π–π stacking in pyridine rings) .

- Molecular dynamics (MD) : Simulates crystal packing under varying temperatures.

Q. How do intermolecular interactions influence solid-state packing and stability?

Methodological Answer:

- Hydrogen bonding : Intramolecular N–H⋯O bonds fix molecular conformation, while intermolecular bonds form dimers around symmetry centers (e.g., (0, ½, ½)) .

- π–π interactions : Planar pyridine rings stack with 3.5–4.0 Å separation, enhancing thermal stability.

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| N–H⋯O (intramolecular) | 2.65 | 15–20 |

| C–H⋯O (intermolecular) | 2.80 | 5–10 |

Q. What are best practices for validating crystallographic data of heterocyclic compounds?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.